Dodecyl(ethylbenzyl)dimethylammonium chloride
Description
Contextualization within Quaternary Ammonium (B1175870) Compounds (QACs) Research
Dodecyl(ethylbenzyl)dimethylammonium chloride is a member of the Quaternary Ammonium Compounds (QACs), a broad category of chemicals extensively utilized for decades in a variety of household, industrial, and institutional products. turi.org QACs are characterized by a positively charged polyatomic ion of the structure NR₄⁺, with R being alkyl or aryl groups. This structure imparts cationic surfactant properties, making them effective as disinfectants, antiseptics, preservatives, and antistatic agents. nih.govatamanchemicals.com
Research into QACs is extensive, with hundreds of papers published annually. mass.gov This body of work covers their efficacy as antimicrobial agents, their applications in various industries, and their environmental and health profiles. nih.govmass.gov The scientific community categorizes QACs into several subclasses, including the well-studied alkyl dimethyl benzyl (B1604629) ammonium chlorides (ADBACs) and didecyl dimethyl ammonium chlorides (DDACs). turi.orgmass.gov this compound belongs to a subclass known as alkyldimethyl ethylbenzyl ammonium compounds (EBACs), which are structurally similar to the more common ADBACs but feature an ethyl group on the benzyl ring. nih.gov Research often focuses on the mechanism of action, which involves the disruption of intermolecular interactions and the dissociation of microbial lipid bilayers. atamanchemicals.com
Historical Development and Significance in Scientific Literature
While a precise timeline for the initial synthesis of this compound is not prominent in the literature, the broader class of QACs has a long history of use. turi.org The significance of these compounds, including this compound and its close relatives, is underscored by their widespread application and the corresponding volume of scientific inquiry. For instance, Dodecyl dimethyl benzyl ammonium chloride (DDBAC), a closely related compound, is a common active ingredient in commercial disinfectants and sanitizers. nih.gov Its extensive use has made it a subject of environmental studies due to its presence in wastewater and surface water. nih.gov
The scientific significance of this chemical class is also evident in research aimed at synthesizing new variations for specific applications. Studies have explored the creation of novel QACs, such as dodecyl dimethyl(vinylbenzyl)ammonium chloride, to be incorporated into polymers for antibacterial properties. researchgate.net Furthermore, the utility of related QACs has been investigated in industrial processes, such as in the petroleum and natural gas industry to inhibit hydrate (B1144303) formation. repec.org The continuous research into the synthesis, application, and effects of QACs demonstrates their enduring importance in both academic and industrial science. researchgate.netrepec.org
Structural Classification and Nomenclature in Academic Discourse
The classification and naming of this compound follow standard chemical conventions, though the broader QAC class is noted for some inconsistencies in nomenclature. nih.gov The compound is unequivocally identified by its Chemical Abstracts Service (CAS) number, 27479-28-3. chemicalbook.com
Structurally, it is a quaternary ammonium salt. The central component is a nitrogen atom bonded to four organic substituents: two methyl groups (-CH₃), one dodecyl group (a 12-carbon alkyl chain, -C₁₂H₂₅), and one ethylbenzyl group (-CH₂C₆H₄C₂H₅). This positively charged cation is paired with a chloride anion (Cl⁻) to form the salt. This structure is responsible for its function as a cationic surfactant. atamanchemicals.com
In academic and regulatory literature, it is referred to by several names. The International Union of Pure and Applied Chemistry (IUPAC) name is dodecyl-[(4-ethylphenyl)methyl]-dimethylazanium;chloride. Other synonyms include QUATERNIUM-14 and Benzenemethanaminium, N-dodecyl-ar-ethyl-N,N-dimethyl-, chloride. alfa-chemistry.comchemicalbook.com As a member of the EBAC subclass, it is sometimes grouped with other alkyldimethyl ethylbenzyl ammonium chlorides. nih.gov
Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 27479-28-3 chemicalbook.com |
| Molecular Formula | C₂₃H₄₂ClN chemicalbook.com |
| Molecular Weight | 368.04 g/mol chemicalbook.com |
Nomenclature for this compound
| Type | Name |
|---|---|
| IUPAC Name | dodecyl-[(4-ethylphenyl)methyl]-dimethylazanium;chloride |
| Synonym | QUATERNIUM-14 alfa-chemistry.comchemicalbook.com |
| Synonym | Benzenemethanaminium, N-dodecyl-ar-ethyl-N,N-dimethyl-, chloride alfa-chemistry.comchemicalbook.com |
| Synonym | Dodecyldimethyl (ethylbenzyl)ammonium chloride alfa-chemistry.comchemicalbook.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
dodecyl-[(4-ethylphenyl)methyl]-dimethylazanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42N.ClH/c1-5-7-8-9-10-11-12-13-14-15-20-24(3,4)21-23-18-16-22(6-2)17-19-23;/h16-19H,5-15,20-21H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDIFQKZWSOIBB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=C(C=C1)CC.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00872365 | |
| Record name | Dodecyldimethyl(4-ethylbenzyl)ammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14351-42-9, 27479-28-3 | |
| Record name | Quaternium-14 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014351429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quaternium-14 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027479283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanaminium, N-dodecyl-ar-ethyl-N,N-dimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecyldimethyl(4-ethylbenzyl)ammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyl(ethylbenzyl)dimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.064 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUATERNIUM-14 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGE94G6AGI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Derivatization Strategies of Dodecyl Ethylbenzyl Dimethylammonium Chloride
Established Synthetic Routes for Related Quaternary Ammonium (B1175870) Compounds
The primary and most established method for synthesizing quaternary ammonium compounds, including those structurally similar to dodecyl(ethylbenzyl)dimethylammonium chloride, is the Menschutkin reaction . researchgate.net This reaction involves the alkylation of a tertiary amine with an alkyl halide. researchgate.netrsc.org For compounds in the benzalkonium chloride family, a typical synthesis involves the reaction of a long-chain alkyldimethylamine with a benzyl (B1604629) halide, such as benzyl chloride. rsc.orgresearchgate.net
The general reaction is as follows: CH₃(CH₂)ₙN(CH₃)₂ + ClCH₂C₆H₅ → [CH₃(CH₂)ₙN(CH₃)₂CH₂C₆H₅]⁺Cl⁻ rsc.org
In the specific context of this compound, the tertiary amine would be N,N-dimethyldodecylamine, and the alkylating agent would be an ethylbenzyl chloride. The quaternization reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. researchgate.net The efficiency of this reaction is influenced by several factors, including the nature of the reactants, the solvent, and the temperature. Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. researchgate.net The reaction is typically conducted in polar solvents, such as alcohols or acetonitrile, which help to stabilize the transition state and facilitate the reaction. researchgate.netlittleflowercollege.edu.in
Industrial production methods often involve reacting a mixture of tertiary amines (containing predominantly C12 and C14 alkyl chains) with benzyl chloride at elevated temperatures, typically between 60°C and 100°C, for several hours to ensure complete reaction. researchgate.netresearchgate.netgoogle.com The resulting product is often a mixture of QACs with varying alkyl chain lengths. researchgate.net Alternative alkylating agents, such as dialkyl sulfates, can also be used. organic-chemistry.org Another established method involves the reaction of tertiary amines with vicinal halohydrins in an aqueous system. google.com
Table 1: Typical Reaction Parameters for the Synthesis of Benzalkonium Chlorides via the Menschutkin Reaction This table is interactive and can be sorted by clicking on the headers.
| Tertiary Amine Reactant | Alkylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Product Purity/Yield | Reference |
|---|---|---|---|---|---|---|
| Mixture of C12/C14 alkyldimethylamines | Benzyl chloride | None (neat) | 80-90 | 2.5 | >96% | acs.org |
| Dodecyl dimethyl tertiary amine | Benzyl chloride | Sherwood oil | 70 | 8 | 90.3% yield | researchgate.net |
| N,N-dimethylalkylamines (C8-C18) | 4-chloromethylpyridine | Acetonitrile | Room Temp. | 24 | Good yield | littleflowercollege.edu.in |
| Alkyldimethylamine | Benzyl chloride | Alkylene glycol | 95-100 | 5 | Not specified | researchgate.net |
| Dimethylcetylamine (C16) | Benzyl chloride | Not specified | 78 | 5-6.5 | 92% yield | researchgate.net |
Exploration of Novel Derivatization Methods to Modulate Functional Properties
The functional properties of QACs, such as their antimicrobial efficacy, surfactancy, and biodegradability, are intrinsically linked to their molecular structure. Consequently, significant research has been dedicated to novel derivatization methods to modulate these properties.
Altering Hydrophobic Alkyl Chains: The length of the long alkyl chain is a critical determinant of a QAC's biological activity and physical properties. Studies have shown that the antimicrobial activity is often maximized with alkyl chains of 10 to 16 carbon atoms. youtube.comsemanticscholar.org For instance, against Gram-negative bacteria, the ideal chain length is typically between 12 and 14 carbons. rsc.org Increasing the chain length generally enhances hydrophobicity, which can improve the molecule's ability to penetrate bacterial cell membranes. acs.org However, excessively long chains (e.g., C18) may lead to a decrease in efficacy, possibly due to the chain curling and masking the positively charged nitrogen, thereby hindering interaction with bacterial cells. acs.org
Modification of the Aromatic Ring: The standard benzyl group can be replaced with other aromatic moieties to alter the compound's properties. One approach involves introducing nitrogen atoms into the aromatic ring, creating analogues with pyridine (B92270) rings instead of phenyl rings. researchgate.net This modification has been explored as a strategy to create new biocides, potentially overcoming microbial resistance that may develop against traditional benzalkonium chlorides. researchgate.net
Incorporation of Cleavable Linkages: A significant drawback of traditional QACs is their poor biodegradability, which raises environmental concerns. organic-chemistry.orgyoutube.com To address this, researchers have developed "cleavable" or "soft" surfactants by incorporating hydrolyzable functional groups, such as ester or carbonate linkages, into the molecular structure. researchgate.netorganic-chemistry.org These linkages can be broken down under environmental conditions (e.g., changes in pH), degrading the surfactant into smaller, less harmful, and more readily biodegradable molecules. researchgate.netorganic-chemistry.org For example, novel carbonate cleavable surfactants based on the benzalkonium chloride structure have been synthesized using natural products like fatty alcohols as starting materials. researchgate.netgoogle.com
Addition of Functional Groups: Functional groups can be added to the QAC structure to impart specific properties. For instance, methacrylate (B99206) analogs of QACs functionalized with carboxylic or methoxysilane (B1618054) groups have been synthesized. researchgate.netresearchgate.net These polymerizable monomers can be incorporated into materials like dental resins to provide antimicrobial properties, inhibiting biofilm formation. researchgate.netresearchgate.net
Table 2: Influence of Derivatization on the Properties of Quaternary Ammonium Compounds This table is interactive and can be sorted by clicking on the headers.
| Derivatization Strategy | Structural Change | Intended Property Modulation | Research Finding | Reference(s) |
|---|---|---|---|---|
| Alkyl Chain Length Variation | C12 to C14 alkyl chain | Optimized antimicrobial activity | Peak efficacy often observed in this range for bacteria. | rsc.orgsemanticscholar.org |
| Aromatic Ring Modification | Phenyl ring replaced with pyridine ring | Creation of novel biocides | Synthesized analogues showed varied antimicrobial properties. | researchgate.net |
| Introduction of Cleavable Linkages | Incorporation of carbonate group | Enhanced biodegradability | Resulting compounds are more degradable than non-cleavable analogues. | researchgate.netorganic-chemistry.orggoogle.com |
| Functional Group Addition | Attachment of methacrylate group | Polymerizability for functional materials | Monomers successfully synthesized for potential use in antimicrobial dental materials. | researchgate.netresearchgate.net |
Principles of Green Chemistry in the Synthesis of Quaternary Ammonium Compounds
The application of green chemistry principles to the synthesis of QACs aims to reduce the environmental impact of their production by minimizing waste, reducing energy consumption, and using less hazardous substances. youtube.com
Use of Renewable Resources: A key aspect of green chemistry is the use of renewable feedstocks. Researchers have explored the synthesis of QACs from natural materials such as tallow (B1178427) and coconut oil. These natural fats and oils can be converted into the necessary tertiary amine precursors for the quaternization reaction. Similarly, by-products from lignin (B12514952) pyrolysis and natural fatty alcohols have been used to create more sustainable and biodegradable QACs. semanticscholar.org
Solvent-Free and Alternative Solvent Systems: Traditional QAC synthesis often uses organic solvents. Green alternatives focus on minimizing or eliminating their use. Solvent-free, or "neat," reactions reduce waste and avoid the environmental and safety issues associated with volatile organic compounds. google.com Patents describe one-pot, solvent-free methods for synthesizing QACs, which also simplifies the process and reduces production costs. google.com Microwave-assisted synthesis is another energy-efficient approach that can significantly reduce reaction times, often from hours to minutes, and can be performed with minimal or no solvent. researchgate.net
Alternative Reagents and Catalysis: The choice of reagents and catalysts can also align with green chemistry principles. Dimethyl carbonate is considered an environmentally friendly alkylating agent and has been used as a "green" alternative to traditional alkyl halides or dimethyl sulfate (B86663). researchgate.net Phase-transfer catalysis (PTC) is a technique that enhances reaction rates between reactants in immiscible phases (e.g., aqueous and organic). littleflowercollege.edu.inwikipedia.org This method can improve the efficiency of QAC synthesis, allowing for milder reaction conditions, reducing side reactions, and simplifying product isolation, thereby minimizing waste. littleflowercollege.edu.inwikipedia.org
Table 3: Application of Green Chemistry Principles in QAC Synthesis This table is interactive and can be sorted by clicking on the headers.
| Green Chemistry Principle | Approach | Example | Advantages | Reference(s) |
|---|---|---|---|---|
| Use of Renewable Feedstocks | Synthesis from natural oils | Using tallow and coconut oil to produce tertiary amine precursors. | Reduces reliance on petrochemicals; utilizes readily available resources. | |
| Energy Efficiency | Microwave-assisted synthesis | Synthesis of heterocyclic quaternary ammonium salts. | Drastically reduced reaction times (hours to minutes); reduced energy consumption. | researchgate.net |
| Waste Prevention | Solvent-free synthesis | "One-pot" reaction without organic solvents. | Eliminates solvent waste; simplifies purification; lowers production costs. | google.com |
| Safer Reagents | Use of green alkylating agents | Using dimethyl carbonate instead of dimethyl sulfate. | Avoids highly toxic and hazardous materials. | researchgate.net |
| Catalysis | Phase-Transfer Catalysis (PTC) | Accelerating reactions between immiscible reagents. | Increases reaction efficiency; allows for milder conditions; reduces by-products. | littleflowercollege.edu.inwikipedia.org |
Elucidation of Action Mechanisms
Interactions with Microbial Cellular Structures: Membrane Disruption and Permeability Alteration
The primary mode of antimicrobial action for Dodecyl(ethylbenzyl)dimethylammonium chloride is the disruption of microbial cellular membranes. drugbank.comwikipedia.org As a cationic molecule, it is electrostatically attracted to the negatively charged components of microbial cell walls and membranes, such as phospholipids and proteins. drugbank.com This initial binding is a critical step that facilitates the insertion of the compound's lipophilic alkyl chains into the lipid bilayer. drugbank.com
This insertion disrupts the highly organized structure of the membrane, leading to a dissociation of the cellular membrane lipid bilayers. drugbank.comwikipedia.org The consequence of this structural damage is a profound alteration in membrane permeability. drugbank.com The compromised membrane loses its ability to function as a selective barrier, resulting in the leakage of essential low-molecular-weight intracellular components, including ions, metabolites, proteins, and nucleic acids. drugbank.comnih.govresearchgate.net This uncontrolled efflux of cellular contents leads to metabolic injury and ultimately, cell death. drugbank.comnih.govresearchgate.net The antimicrobial activity of QACs with an alkyl chain is linked to their lipophilicity, with peak effectiveness observed for alkyl chain lengths between C12 and C16 for both gram-positive and gram-negative bacteria. drugbank.com
Table 1: Effects on Microbial Cellular Structures
| Mechanism | Description | Key Consequence |
|---|---|---|
| Electrostatic Binding | The positively charged head of the molecule binds to negatively charged phospholipids and proteins on the microbial cell membrane. drugbank.com | Adsorption to the cell surface. |
| Lipid Bilayer Disruption | The hydrophobic alkyl tail penetrates and disrupts the organized lipid bilayer structure. drugbank.comnih.gov | Increased membrane fluidity and disorganization. nih.gov |
| Permeability Impairment | The compromised membrane loses its selective permeability. drugbank.comwikipedia.org | Uncontrolled passage of substances across the membrane. |
| Leakage of Cellular Contents | Essential ions, metabolites, and macromolecules leak out of the cell. drugbank.comwikipedia.orgnih.gov | Loss of metabolic function and cell death. researchgate.net |
Inhibition of Key Microbial Enzymatic and Metabolic Pathways
Beyond physical membrane disruption, this compound actively inhibits critical enzymatic and metabolic functions. Many essential microbial enzymes are membrane-bound, and their activity is intrinsically linked to the integrity of the cell membrane. nih.gov By altering the lipid environment, the compound can deactivate these enzymes, which are crucial for a wide range of cellular activities, including respiration and metabolism. wikipedia.orgnih.gov
The disruption of intermolecular interactions by this cationic surfactant can also denature proteins within the cell. wikipedia.orgresearchgate.net Enzymes, which rely on highly specific three-dimensional structures for their function, are particularly vulnerable to this deactivation. wikipedia.org The leakage of metabolites further cripples metabolic pathways by depriving the cell of necessary substrates and cofactors. drugbank.com This interference with enzymatic activity and metabolic processes represents a secondary but vital aspect of its antimicrobial action, ensuring a comprehensive assault on the microbial cell. wikipedia.orgnih.gov
Synergistic Effects with Co-Formulants in Enhancing Biological Activities
The antimicrobial efficacy of this compound can be significantly enhanced when used in combination with other agents, a phenomenon known as synergy. These synergistic interactions are crucial for broadening the spectrum of activity and overcoming potential microbial tolerance.
Research has demonstrated synergistic effects with various co-formulants:
Other Biocides: Combinations with biocides like chlorocresol have shown synergistic activity against bacteria such as S. aureus and E. faecalis. nih.gov A synergistic combination of Didecyldimethylammonium Chloride (DDAC) and Alkyldimethylbenzylammonium chloride (ADBAC) is noted to be effective as an aerial disinfectant. atamanchemicals.com
Essential Oil Constituents: When combined with essential oil components like carvacrol and eugenol, QACs exhibit significant bactericidal synergy against foodborne bacteria, including E. coli and B. cereus. mdpi.comresearchgate.net
Advanced Oxidation Processes: In water treatment, the combination of UV irradiation and chlorine (UV/chlorine) shows a synergistic effect on the degradation of dodecylbenzyldimethylammonium chloride, enhancing its removal from aquatic environments. researchgate.net
These combinations can lead to a more rapid and complete reduction in microbial populations than would be achieved by the individual components alone. nih.govmdpi.com
Table 2: Examples of Synergistic Combinations
| Co-Formulant Class | Specific Example | Observed Effect | Target Microorganism/Application |
|---|---|---|---|
| Biocides | Chlorocresol nih.gov | Enhanced bactericidal activity. | S. aureus, E. faecalis nih.gov |
| Essential Oil Constituents | Carvacrol, Eugenol mdpi.comresearchgate.net | Significant bactericidal synergy, achieving >4-log10 reduction in bacterial load. mdpi.comresearchgate.net | E. coli, B. cereus mdpi.comresearchgate.net |
| Oxidizing Agents | UV/Chlorine researchgate.net | Synergistic degradation of the compound. | Water Treatment researchgate.net |
| Quaternary Ammonium (B1175870) Compounds | Didecyldimethylammonium Chloride (DDAC) atamanchemicals.com | Enhanced aerial disinfection. | Aerial Disinfection atamanchemicals.com |
Cationic Surfactancy and Interfacial Phenomena Governing Molecular Behavior
The entire mechanism of action of this compound is underpinned by its nature as a cationic surfactant. made-in-china.comthfine.commst.dk Surfactants, or surface-active agents, are amphiphilic molecules that possess both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. In this case, the quaternary ammonium group constitutes the positively charged hydrophilic head, while the long dodecyl and ethylbenzyl groups form the hydrophobic tail.
This structure causes the molecules to accumulate at interfaces, such as the boundary between water and the microbial cell membrane. The positive charge of the hydrophilic head facilitates a strong electrostatic interaction with the negatively charged surfaces of bacteria. drugbank.comatamanchemicals.com This initial adsorption is a key interfacial phenomenon that concentrates the biocide at its target site.
Advanced Applications in Non Clinical Domains
Biocidal Efficacy in Industrial Water Systems and Biofouling Control
Dodecyl(ethylbenzyl)dimethylammonium chloride is widely utilized as a non-oxidizing biocide in industrial water systems to control the growth of bacteria, algae, and fungi. nbinno.comatamankimya.comatamanchemicals.com Its cationic surfactant nature allows it to disrupt the cellular membranes of microorganisms, leading to cell death. made-in-china.com This broad-spectrum antimicrobial activity is crucial for preventing biofouling—the accumulation of microorganisms, plants, algae, or small animals on wet surfaces—which can impede the efficiency of industrial processes, particularly in circulating cooling water systems. nbinno.comnih.gov
The compound's effectiveness stems from its ability to disperse and penetrate existing slime layers, removing established microbial colonies and preventing further sludge reproduction. atamankimya.comatamanchemicals.com Unlike some other biocides, its performance is not significantly affected by water hardness, making it a reliable choice for various industrial water treatment applications. atamankimya.comatamanchemicals.com
Table 1: Biocidal Applications of this compound in Industrial Water Systems
| Application Area | Target Organisms | Key Function |
|---|---|---|
| Circulating Cooling Water Systems | Bacteria, Algae, Fungi | Prevents slime formation and microbial growth. nbinno.com |
| Oilfield Water Injection Systems | Sulfate-Reducing Bacteria | Controls microbial corrosion and reservoir souring. atamanchemicals.commade-in-china.com |
Role in Material Science: Surface Modification and Antimicrobial Coating Technologies
The antimicrobial properties of this compound are leveraged in material science for the development of antimicrobial surfaces and coatings. nih.govresearchgate.net By incorporating this quaternary ammonium (B1175870) salt into various materials, surfaces can be rendered resistant to microbial colonization. This is particularly valuable in applications where hygiene is critical.
The mechanism of action involves the cationic head of the DEBC molecule electrostatically interacting with the negatively charged cell membranes of bacteria, leading to their disruption. nih.gov These coatings can be applied to a variety of substrates, offering long-lasting protection against a broad spectrum of microorganisms. Research in this area focuses on creating durable coatings that can withstand environmental stressors while maintaining their biocidal efficacy. nih.gov
Mechanisms and Applications of Corrosion Inhibition on Metal Surfaces
This compound also functions as an effective corrosion inhibitor for various metals and alloys. atamanchemicals.comarabjchem.org Its mechanism of action involves the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. arabjchem.orgjcscp.org This adsorption is facilitated by the presence of nitrogen atoms in the quaternary ammonium group, which can form coordinate bonds with the metal surface. researchgate.net
As a mixed-type inhibitor, DEBC suppresses both the anodic and cathodic reactions of the corrosion process. arabjchem.orgresearchgate.net The hydrophobic dodecyl and ethylbenzyl groups orient away from the metal surface, creating a water-repellent layer that further prevents corrosive agents from reaching the metal. arabjchem.org This property is particularly beneficial in industries such as oil and gas, where metal infrastructure is exposed to harsh corrosive conditions. atamankimya.com
Table 2: Corrosion Inhibition Efficiency of this compound
| Metal/Alloy | Corrosive Medium | Inhibition Efficiency | Reference |
|---|---|---|---|
| 7B04 Aluminum Alloy | Aircraft Fuel System Environment | 68.38% at 80 mg/L | arabjchem.orgresearchgate.net |
| Cold-Rolled Steel | 0.10 mol/L Trichloroacetic Acid | 97.4% at 40 mg/L (20°C) | jcscp.org |
Contributions to Advanced Wastewater Treatment Technologies and Membrane Fouling Prevention
In the realm of wastewater treatment, this compound is employed to mitigate membrane fouling in advanced treatment systems like reverse osmosis (RO). researchgate.netmdpi.com Membrane fouling, caused by the accumulation of microorganisms and other substances on the membrane surface, can significantly reduce the efficiency and lifespan of the filtration system.
As a non-oxidizing biocide, DEBC is added to the feed water to control microbial growth and prevent the formation of biofilms on the membrane surface. researchgate.net Its effectiveness in preventing biofouling helps to maintain the performance of RO systems used for municipal wastewater treatment and reclamation. researchgate.net The use of such biocides is a critical component in the long-term operational stability of membrane-based water treatment technologies. mdpi.com
Integration in Nanomaterial Design and Functionalization for Environmental Applications
The unique properties of this compound make it a candidate for the functionalization of nanomaterials aimed at environmental applications. nih.govresearchgate.net By modifying the surface of nanoparticles with DEBC, their functionality can be enhanced for specific purposes, such as the detection and removal of environmental pollutants. researchgate.netresearchgate.net
The cationic nature of DEBC can be used to improve the interaction of nanomaterials with negatively charged pollutants. Furthermore, its biocidal properties can be imparted to nanomaterials, creating nanocomposites with antimicrobial capabilities for applications in water purification and environmental remediation. The design of such functionalized nanomaterials is an active area of research with the potential to address various environmental challenges. nih.govresearchgate.net
Application as a Phase Transfer Catalyst in Organic Synthesis
This compound serves as a phase transfer catalyst (PTC) in various organic synthesis reactions. gatech.eduresearchgate.netwikipedia.org Phase transfer catalysis is a valuable technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. researchgate.netcrdeepjournal.org
As a quaternary ammonium salt, DEBC can transport a reactant from the aqueous phase to the organic phase where the reaction occurs. researchgate.net This enhances reaction rates, improves yields, and can eliminate the need for harsh or expensive solvents, contributing to greener chemical processes. researchgate.net Its application is significant in the synthesis of a wide range of organic compounds, including pharmaceuticals and fine chemicals. crdeepjournal.orgcore.ac.uk
Antistatic Properties in Polymer and Textile Science
In the polymer and textile industries, this compound is utilized as an antistatic agent. atamankimya.comatamanchemicals.comiropolymer.com The accumulation of static electricity on the surface of synthetic fibers can lead to various problems, including dust attraction, clinging, and difficulties in processing. specialchem.comresearchgate.net
As a cationic surfactant, DEBC can be applied to the surface of textiles and polymers. iropolymer.comnanobuild.ru It works by attracting moisture from the air, which increases the surface conductivity of the material and allows static charges to dissipate. specialchem.com This is particularly useful in the processing of fibers like polyester, polyacrylonitrile, and polypropylene, as well as in dyeing and finishing processes to improve the handle and wearability of fabrics. atamanchemicals.comiropolymer.com The use of such agents is essential for ensuring the quality and performance of many textile and polymer products. google.com
Role as a Surfactant in Specialized Formulations (e.g., pesticide/herbicide)
As a surfactant, this compound is added to pesticide and herbicide formulations to increase their efficacy. These adjuvants help the pesticide to adhere to the target, spread out more effectively, and penetrate the waxy surfaces of leaves or the cuticles of insects. orst.eduwisc.edu The inclusion of such surfactants can lead to a more potent and efficient application, potentially allowing for reduced amounts of the active pesticide ingredient. nih.gov
Detailed Research Findings
Research into the efficacy of closely related quaternary ammonium compounds, such as Dodecyl Dimethyl Benzyl (B1604629) Ammonium Chloride (DDBAC), provides valuable insights into the function of this compound in pesticide formulations. A notable study investigated the synergistic effect of DDBAC when combined with the insecticide chlorpyrifos against the beet armyworm, Spodoptera exigua. The findings revealed that DDBAC significantly enhanced the toxicity of chlorpyrifos. nih.govnih.gov
The primary mechanism for this increased efficacy was identified as the enhanced penetration of the insecticide through the insect's cuticle. nih.govnih.gov The cationic nature of the surfactant is believed to interact with the negatively charged insect cuticle, facilitating the transport of the active ingredient to its target site. nih.gov This accelerated penetration reduces the time available for the insect's metabolic defenses to detoxify the insecticide. nih.gov
The study quantified this synergistic effect, demonstrating a significant increase in the potency of the insecticide when formulated with DDBAC.
**Table 1: Synergistic Effect of Dodecyl Dimethyl Benzyl Ammonium Chloride (DDBAC) on Chlorpyrifos Toxicity against *Spodoptera exigua***
| DDBAC Concentration (mg L⁻¹) | LC₅₀ of Chlorpyrifos (mg L⁻¹) | Enhancement Factor | Reduction in Applied Chlorpyrifos (%) |
|---|---|---|---|
| 0 | 409.4 | 1.00 | 0.0 |
| 90 | 272.9 | 1.50 | 33.3 |
| 810 | 260.6 | 1.57 | 36.3 |
Source: Adapted from research on the mechanism by which Dodecyl Dimethyl Benzyl Ammonium Chloride increases the toxicity of Chlorpyrifos. nih.govnih.gov
The physicochemical properties of the spray solution, such as surface tension and droplet size, are critical for the performance of a pesticide or herbicide application. Adjuvants like this compound are designed to optimize these properties.
Table 2: General Effects of Adjuvants on Pesticide Spray Characteristics
| Property | Effect of Adjuvant | Benefit in Pesticide/Herbicide Application |
|---|---|---|
| Surface Tension | Reduction | Improved wetting and spreading of droplets on the target surface. |
| Droplet Size | Increase | Reduced spray drift and better deposition on the target. |
| Contact Angle | Reduction | Increased contact area of the droplet with the leaf surface, enhancing absorption. |
| Adhesion | Increase | Improved "stickiness" of the formulation, preventing it from being washed off by rain. |
Source: General knowledge on the function of adjuvants in pesticide formulations. orst.eduwisc.edunih.govchristmastrees.org
While extensive quantitative data for this compound is limited in publicly accessible research, the documented performance of similar quaternary ammonium compounds underscores its importance in developing effective and efficient pesticide and herbicide formulations.
Environmental Fate and Transport Dynamics
Sorption Behavior in Aquatic and Terrestrial Matrices
As cationic surfactants, Dodecyl(ethylbenzyl)dimethylammonium chloride and related QACs exhibit a strong tendency to adsorb to negatively charged surfaces prevalent in the environment, such as soils, sediments, and sludge. nih.gov This sorption is a primary mechanism controlling their concentration in the aqueous phase and thus their mobility and bioavailability. The process is influenced by the compound's hydrophobicity and the characteristics of the solid matrix. researchgate.netresearchgate.net
The equilibrium partitioning of QACs between solid and aqueous phases is commonly described using adsorption isotherm models. The Freundlich model has been shown to effectively describe the equilibrium partitioning data for closely related compounds like dodecyl benzyl (B1604629) dimethyl ammonium (B1175870) chloride (C12BDMA) in municipal sludge. researchgate.net The Freundlich isotherm is an empirical equation that describes adsorption onto a heterogeneous surface.
The distribution coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc) are key parameters for quantifying the extent of sorption. ladwp.comecetoc.org A high Kd value indicates that the chemical is predominantly adsorbed to the solid phase and is less likely to be mobile in the environment. ecetoc.orgservice.gov.uk For organic compounds, Kd is often normalized to the fraction of organic carbon (fOC) in the soil or sediment to yield the Koc value, which allows for comparison across different matrices. service.gov.ukepa.gov
| Compound | Isotherm Model | Key Finding | Matrix | Source |
|---|---|---|---|---|
| Dodecyl benzyl dimethyl ammonium chloride (C12BDMA) | Freundlich | Equilibrium partitioning data were successfully described by the Freundlich isotherm model. | Municipal Sludge | researchgate.net |
The sorption behavior of this compound is not static but is influenced by various environmental factors.
pH: Changes in solution pH can alter the surface charge of sorbents and potentially the speciation of the compound, thereby affecting adsorption. nih.gov For some QACs, an increase in pH to alkaline conditions (e.g., pH 10) can significantly increase desorption from sludge, potentially remobilizing the compound into the aqueous phase. researchgate.net
Ionic Strength: The concentration of dissolved salts can impact the electrostatic interactions between the cationic QAC and negatively charged surfaces. An increase in ionic strength can lead to competition for sorption sites from other cations in the solution, potentially reducing the adsorption of the QAC. nih.gov
Organic Matter Content: The organic carbon content of soil and sediment is a primary determinant of sorption for many organic chemicals. researchgate.net QACs like this compound have a strong affinity for organic matter, and higher organic content generally leads to greater adsorption and reduced mobility. nih.govresearchgate.net
Biodegradation Pathways in Engineered and Natural Systems
Biodegradation is a key process for the ultimate removal of this compound from the environment. While QACs are designed as biocides, certain microorganisms have adapted to utilize them as a source of carbon and energy. semanticscholar.org
Aerobic biodegradation of alkyl dimethyl benzyl ammonium compounds (ADBACs) is considered a significant degradation pathway. nih.gov Studies on related compounds have identified several aerobic degradation mechanisms, including the cleavage of the C-N bond, followed by the β-oxidation of the alkyl side chain. nih.gov Other proposed pathways involve an initial ω-oxidation of the terminal methyl group of the alkyl chain, also followed by β-oxidation. au.dknih.gov The degradation half-life for benzyl dimethyl dodecyl ammonium chloride (BAC-12) in a moving bed biofilm reactor was found to be 12 hours. nih.gov
In contrast, ADBACs are generally found to be resistant to degradation under anaerobic conditions. nih.gov Aerobic soil metabolism studies on similar QACs have shown very little degradation over extended periods, suggesting persistence in anoxic environments like deep sediments or flooded soils. nih.gov
Specific microbial species have been identified that are capable of degrading QACs. Bacteria isolated from activated sludge and polluted soil have demonstrated the ability to break down these compounds. For instance, Pseudomonas fluorescens TN4, isolated from activated sludge, has been shown to degrade didecyldimethylammonium chloride (DDAC) and other QACs, including alkyl benzyldimethyl ammonium salts, through an N-dealkylation process. researchgate.net Similarly, Aeromonas hydrophila sp. K is capable of utilizing benzyldimethylalkylammonium chloride (BAC) as a sole source of carbon and energy. semanticscholar.org The complexity of the microbial community in systems like biofilm reactors can lead to multiple metabolic pathways occurring simultaneously. au.dknih.gov
Photodegradation Kinetics and Formation of Phototransformation Products
Photodegradation, or the breakdown of chemicals by light, can be another relevant environmental fate process, particularly in surface waters. Studies on Dodecyl dimethyl benzyl ammonium chloride (DDBAC), a very close structural analog, show that it can be degraded by UV light. researchgate.net This process is significantly enhanced by the presence of oxidizing agents like persulfate (PS), in what is known as an advanced oxidation process (UV/PS). researchgate.netresearchgate.net
In the UV/PS process, DDBAC degradation occurs through both direct UV photolysis and reactions with radical species like sulfate (B86663) (SO₄•⁻) and hydroxyl (•OH) radicals. researchgate.net The observed rate constant for DDBAC degradation was found to increase with a higher dose of the oxidizing agent. researchgate.net
The degradation pathway involves several steps, including the cleavage of the benzyl-nitrogen bond, demethylation, hydroxylation, and hydrogen subtraction from the alkyl chain. researchgate.net This process leads to the formation of various intermediate phototransformation products before potential complete mineralization. researchgate.net
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| kOH,DDBAC rate constant | (1.45 ± 0.16) × 10⁹ M⁻¹ s⁻¹ | UV/PS Process | researchgate.net |
| kSO4-,DDBAC rate constant | (1.51 ± 0.02) × 10⁹ M⁻¹ s⁻¹ | UV/PS Process | researchgate.net |
| kobs rate constant | 0.047 to 0.150 min⁻¹ | PS dose increased from 0.05 to 1.45 mM | researchgate.net |
Hydrolytic Stability under Varying Environmental Conditions
Research based on experimental data for regulatory submissions in the United States and Europe has shown that compounds in the ADBAC class are hydrolytically stable. nih.gov Specifically, under abiotic and buffered conditions, they exhibit stability across an environmentally relevant pH range of 5 to 9. nih.gov Similarly, related QACs like didecyl dimethyl ammonium chloride (DDAC) have also been found to be stable against hydrolysis under these conditions. nih.govregulations.gov This stability suggests that hydrolysis is not a significant degradation pathway for this compound in the environment.
Environmental Occurrence and Distribution in Various Compartments
The primary route for this compound and other QACs into the environment is through wastewater treatment plant (WWTP) effluents. nih.gov Due to their chemical properties, these compounds partition between aquatic and solid phases.
QACs are frequently detected in the influent of wastewater treatment facilities. A multi-residue analytical method using high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) has been developed to quantify C12-C14-Alkyl(ethylbenzyl)dimethylammonium chloride and other bioactive compounds in wastewater. chemrxiv.org While WWTPs can achieve high removal rates, residues are still discharged into surface waters. researchgate.net Studies investigating typical benzalkonium chlorides (BACs), a group to which this compound belongs, have noted their presence in wastewater, which is the main entry point for these compounds into the environment. nih.gov
A defining characteristic of this compound and other QACs is their strong tendency to adsorb to solid materials. nih.gov Their cationic nature promotes strong binding to negatively charged particles in sewage sludge, soil, and sediment. nih.govresearchgate.net This process, known as sorption, significantly influences their distribution and persistence.
High partition coefficients confirm that ADBACs are largely immobile in soil, limiting their potential to leach into groundwater. nih.gov Consequently, they accumulate in wastewater biosolids, which are often applied to agricultural land as fertilizer, and in the sediments of receiving water bodies. nih.govresearchgate.net
Once bound to these solid matrices, the degradation of these compounds can be slow. One aerobic soil metabolism study found a related compound, DDAC, to be stable with very little degradation occurring over a 365-day period. nih.gov Another study found DDAC rapidly partitioned to aquatic sediments and remained stable over a 120-day test. nih.gov Similarly, under anaerobic conditions in microbially active water and sediment, DDAC showed minimal degradation over a one-year incubation, with a calculated half-life of approximately 17 years. gov.bc.caepa.gov This persistence in soils and sediments indicates a potential for long-term accumulation. nih.govregulations.gov
| Environmental Compartment | Finding |
| Wastewater | Main entry point into the environment. nih.govnih.gov |
| Surface Water | Receives residues from wastewater treatment plant effluents. researchgate.net |
| Soil | Strong adsorption and accumulation due to cationic charge; low mobility. nih.gov |
| Sediment | High partitioning and persistence observed. nih.govgov.bc.ca |
| Biosolids | Significant accumulation occurs due to sorption during wastewater treatment. researchgate.net |
Ecological Impact Assessments on Non-Human Biota
The biocidal properties of this compound, while useful for disinfection, raise concerns about its impact on non-target organisms in the environment. nih.gov
As a cationic surfactant, this compound is effective against a broad spectrum of microorganisms, including bacteria, fungi, and algae. atamanchemicals.comepa.gov In aquatic ecosystems, these compounds can have inhibitory effects on microalgae, which are crucial primary producers. nih.gov Studies on similar BACs have shown that they can significantly inhibit algal growth and photosynthesis. nih.gov The toxicity of QACs to a range of freshwater species, including algae and invertebrates, has been documented. nih.gov For instance, the related compound DDAC is noted to be highly phytotoxic to algae. gov.bc.ca By affecting foundational organisms like microalgae, these compounds can disrupt the broader ecosystem function. nih.govnih.gov
When biosolids containing this compound are applied to land, the accumulated compounds are introduced into the terrestrial environment. nih.gov Soil microbial communities are vital for essential ecosystem services, including organic matter decomposition and the cycling of nutrients like nitrogen and phosphorus. mdpi.com
Advanced Degradation and Remediation Technologies
Advanced Oxidation Processes (AOPs) for Compound Removal
Advanced Oxidation Processes (AOPs) are a class of water treatment procedures that rely on the generation of highly reactive radical species to oxidize and degrade organic pollutants. mdpi.com These methods have shown significant promise for the removal of recalcitrant compounds like Dodecyl(ethylbenzyl)dimethylammonium chloride.
UV-based oxidation systems have demonstrated considerable efficacy in degrading dodecylbenzyldimethylammonium chloride (DDBAC), a compound structurally similar to this compound. The combination of UV irradiation with oxidants like chlorine or persulfate creates a synergistic effect, leading to significantly higher degradation rates than either UV or the oxidant used alone. nih.govresearchgate.net
UV/Chlorine: This process shows a strong synergistic effect on the degradation of DDBAC. researchgate.netresearchgate.net In one study, the combination of UV and chlorine accounted for a 51.6% degradation through radical species oxidation, with the remaining 48.4% attributed to direct UV photolysis. nih.gov
UV/Persulfate (PS): The UV/PS system is also highly effective. Research indicates that for DDBAC degradation, 57.3% is due to reactions with radical species, while 42.7% is from direct UV photolysis. researchgate.net
VUV/UV/Chlorine: The addition of Vacuum Ultraviolet (VUV) irradiation to the UV/chlorine process can further enhance the degradation of organic pollutants without requiring additional power input, showcasing a strong enhancement in treatment efficiency. researchgate.net
| AOP System | Degradation Contribution from UV Photolysis (%) | Degradation Contribution from Radical Species (%) | Key Findings |
|---|---|---|---|
| UV/Chlorine | 48.4 | 51.6 | Demonstrates significant synergistic effects compared to UV or chlorination alone. researchgate.netresearchgate.net |
| UV/Persulfate | 42.7 | 57.3 | Substantial synergistic effects were observed when combining UV and persulfate oxidation. researchgate.net |
| VUV/UV/Chlorine | Data not quantified | Exhibits strong enhancement for pollutant degradation compared to UV/Chlorine or VUV/UV alone. researchgate.net |
The high efficiency of UV-based AOPs is attributed to the generation of potent radical species. Upon UV irradiation, chlorine and persulfate decompose to form hydroxyl radicals (HO•), sulfate (B86663) radicals (SO₄•⁻), and various reactive chlorine species (RCS), such as chlorine radicals (Cl•). researchgate.netnih.gov
In the UV/Persulfate system, both hydroxyl and sulfate radicals contribute to the degradation of DDBAC. However, the sulfate radical is the dominant species, accounting for 52.7% of the degradation, while the hydroxyl radical accounts for a much smaller portion at 4.6%. researchgate.net The second-order rate constants for the reaction of DDBAC with hydroxyl and sulfate radicals have been calculated as (1.45 ± 0.16) × 10⁹ M⁻¹ s⁻¹ and (1.51 ± 0.02) × 10⁹ M⁻¹ s⁻¹, respectively. researchgate.net
In the UV/Chlorine process, hydroxyl radicals and reactive chlorine species are the primary agents of degradation. nih.gov For a similar compound, the relative contributions of HO• and Cl• to degradation were found to be 34.7% and 65.3% respectively at pH 6. researchgate.net These highly reactive radicals attack the this compound molecule, initiating the degradation process. researchgate.net
The efficiency of AOPs is highly dependent on operational parameters such as oxidant dosage and the pH of the solution.
Oxidant Dosage: For both UV/Chlorine and UV/Persulfate systems, increasing the oxidant dosage generally enhances the degradation rate. In the UV/Chlorine process, the pseudo-first-order rate constant for DDBAC degradation increased from 0.046 min⁻¹ to 0.123 min⁻¹ as the chlorine dosage was raised from 0 to 150 mg/L. nih.gov Similarly, in the UV/Persulfate system, the rate constant increased from 0.047 to 0.150 min⁻¹ when the persulfate dose was increased from 0.05 to 1.45 mM. researchgate.net
pH: The pH of the water significantly influences the degradation kinetics. In the UV/Chlorine system, the degradation percentage of DDBAC decreased from 81.4% to 56.6% within 12 minutes as the pH increased from 3.6 to 9.5. nih.gov For the UV/Persulfate process, the degradation rate constant was highest at pH 9 and decreased sharply at pH 11. researchgate.net
It is also noted that the presence of natural water constituents like natural organic matter (NOM) and bicarbonate ions (HCO₃⁻) can inhibit the degradation efficiency in both UV/Chlorine and UV/Persulfate processes. researchgate.netresearchgate.netnih.gov
| AOP System | Parameter | Effect on Degradation Rate | Optimal Conditions/Observations |
|---|---|---|---|
| UV/Chlorine | Chlorine Dosage | Increases | Rate constant increased from 0.046 to 0.123 min⁻¹ with dosage up to 150 mg/L. nih.gov |
| pH | Decreases with increasing pH | Degradation dropped from 81.4% to 56.6% as pH rose from 3.6 to 9.5. nih.gov | |
| UV/Persulfate | Persulfate Dosage | Increases | Rate constant increased from 0.047 to 0.150 min⁻¹ with dosage up to 1.45 mM. researchgate.net |
| pH | Peaks at pH 9 | The degradation rate was found to be highest at pH 9. researchgate.net |
Identification and Characterization of Transformation Products during Degradation
During the degradation of DDBAC via AOPs, several intermediate transformation products are formed. The primary degradation mechanisms involve the cleavage of the benzyl-nitrogen bond and hydrogen abstraction from the alkyl chain. nih.govresearchgate.net
In the UV/Persulfate process, identified degradation pathways include demethylation, hydroxylation, and hydrogen subtraction, leading to the formation of five main intermediates. researchgate.net
For the UV/Chlorine process, five main intermediates were also identified. nih.gov Furthermore, this process can lead to the formation of chlorinated by-products. Detected compounds included trichloromethane (TCM), chloral (B1216628) hydrate (B1144303) (CH), trichloropropanone (TCP), dichloropropanone (DCP), and dichloroacetonitrile (B150184) (DCAN). nih.gov The concentration of TCM was observed to peak at 50.3 μg/L after 30 minutes of treatment before decreasing. nih.gov While the parent compound's toxicity is reduced, the formation of these toxic oxidation products is a critical consideration. researchgate.netresearchgate.net
Strategies for Enhancing Biodegradation in Wastewater Treatment Plants
While AOPs are effective, enhancing the natural biodegradation of QACs in conventional wastewater treatment plants is a cost-effective and environmentally friendly strategy. Studies on various QACs, including alkyl dimethyl ethylbenzyl ammonium (B1175870) chloride, show that their biodegradability can be significantly influenced by the microbial population and environmental conditions. epa.gov
A key strategy for enhancing biodegradation is the acclimation of the microbial culture. When microorganisms in activated sludge are exposed to QACs for a period of 24-48 hours, they can adapt, leading to a significantly more rapid decomposition of the compounds. epa.gov This suggests that the enzymes responsible for breaking down these chemicals are inductive. epa.gov
Additionally, the presence of other organic matter can influence the rate of biodegradation. Small concentrations of substances like yeast extract or glucose have been shown to aid in the decomposition of QACs, while larger amounts can postpone it. epa.gov This indicates that co-metabolism can be a viable strategy for enhancing removal in wastewater treatment systems. epa.gov
Mitigation of Environmental Persistence through Engineered Systems
This compound and other QACs exhibit a strong tendency to sorb to solids, which is a key factor in mitigating their environmental persistence. nih.gov Engineered systems, particularly modern wastewater treatment plants, leverage this property to achieve high removal rates.
In activated sludge systems, QACs are largely removed from the water phase through two primary mechanisms: biodegradation by the microbial biomass and sorption to the wastewater biosolids (sludge). nih.gov Removal rates in these systems can exceed 90%. nih.gov Because of this strong adsorption to soils and sludge, QACs are not expected to migrate significantly in subsurface environments, which lowers their potential to leach into groundwater. nih.govregulations.gov
Therefore, well-designed and operated wastewater treatment plants are critical engineered barriers that reduce the discharge of these compounds into aquatic environments. Advanced treatments like AOPs can be integrated into these systems to further polish the effluent and degrade any remaining persistent fractions, ensuring a more complete removal and mitigating potential environmental risks. nih.gov
Analytical Methodologies for Detection, Quantification, and Structural Elucidation
Chromatographic Techniques (e.g., High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Electron Capture Detector (GC-ECD))
Chromatography is a cornerstone of analytical chemistry, allowing for the separation of complex mixtures into individual components. For QACs, which are often present in challenging environmental samples, chromatographic methods provide the necessary selectivity and sensitivity.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is the most widely used and robust method for the analysis of Dodecyl(ethylbenzyl)dimethylammonium chloride and other non-volatile, ionic QACs. plos.orgnih.gov This technique combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.
The process involves an extraction of the analyte from the sample, often using methods like Solid-Phase Extraction (SPE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. plos.orgaesan.gob.es The extract is then injected into the HPLC system. A reversed-phase column, such as a C18 column, is typically used to separate the different QAC homologues. researchgate.net The separated compounds then enter the mass spectrometer, where they are ionized, typically using an electrospray ionization (ESI) source. researchgate.net The mass spectrometer then isolates the specific molecular ion of the target compound and fragments it, detecting the resulting product ions. This two-stage mass analysis (MS/MS) provides unequivocal identification and quantification, even at very low concentrations. researchgate.netatamanchemicals.com
| Parameter | Typical Method | Source(s) |
| Extraction | Solid-Phase Extraction (SPE), QuEChERS | plos.orgaesan.gob.esdss.go.th |
| Chromatography | Reversed-Phase HPLC | nih.govresearchgate.net |
| Column | C18 | researchgate.netatamanchemicals.com |
| Mobile Phase | Acetonitrile/Ammonium (B1175870) Formate Buffer | researchgate.netatamanchemicals.com |
| Ionization | Electrospray Ionization (ESI), Positive Mode | researchgate.net |
| Detection | Tandem Mass Spectrometry (MS/MS) | plos.orgnih.gov |
Gas Chromatography-Electron Capture Detector (GC-ECD)
Gas chromatography is generally not suitable for the direct analysis of ionic and non-volatile compounds like this compound. dss.go.th However, GC-based methods can be employed after a chemical derivatization step that converts the non-volatile QAC into a more volatile compound. One such method is Hofmann degradation, which can convert the QAC into its corresponding tertiary alkyldimethylamine, which is amenable to GC analysis. dss.go.th
The Electron Capture Detector (ECD) is a highly sensitive detector used in gas chromatography. wikipedia.orgchromatographyonline.com It is particularly selective for compounds containing electronegative elements, such as halogens (chlorine, bromine, fluorine). scioninstruments.comnmsu.edu The detector contains a radioactive source (typically Nickel-63) that emits electrons, creating a steady electrical current. wikipedia.orgscioninstruments.com When an electronegative analyte passes through the detector, it captures some of these electrons, causing a measurable drop in the current. wikipedia.orgchromatographyonline.com This change in current is proportional to the concentration of the analyte. While highly sensitive, the ECD's application for this specific QAC is limited and less direct than HPLC-MS/MS, as it requires a derivatization step and its selectivity is not tailored to the primary structure of the QAC molecule itself. dss.go.thscioninstruments.com
Spectroscopic Approaches for Structural Characterization
Spectroscopic techniques are indispensable for the definitive structural elucidation of molecules like this compound.
Mass Spectrometry (MS) : As a component of HPLC-MS/MS, mass spectrometry provides crucial structural information. High-resolution MS can determine the exact mass of the molecular ion, allowing for the calculation of its elemental formula. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) are unique to a molecule's structure and serve as a "fingerprint" for identification. researchgate.netnih.gov By analyzing the fragments, chemists can deduce the connectivity of atoms within the molecule, confirming the presence of the dodecyl chain, the ethylbenzyl group, and the dimethylammonium head. researchgate.netatamanchemicals.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for determining molecular structure. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectroscopy provide detailed information about the chemical environment of each atom in the molecule. jcu.cz For a compound like this compound, NMR can confirm the presence and structure of the aromatic ring, the different types of aliphatic chains, and the methyl groups attached to the nitrogen atom. jcu.czmdpi.com The chemical shifts and coupling patterns in the spectra allow for the unambiguous assignment of the entire molecular structure.
| Spectroscopic Feature | Structural Component of Alkyldimethylbenzylammonium Compounds | Source(s) |
| ¹H NMR: ~0.86 ppm (triplet) | Terminal methyl (CH₃) group of the long alkyl chain | jcu.cz |
| ¹H NMR: ~1.28 ppm (multiplet) | Methylene (CH₂) groups of the long alkyl chain | jcu.cz |
| ¹H NMR: ~3.27 ppm (singlet) | N-dimethyl (N-(CH₃)₂) groups | jcu.cz |
| ¹H NMR: ~4.97 ppm (singlet) | Benzyl (B1604629) (Ar-CH₂-N) methylene group | jcu.cz |
| ¹H NMR: ~7.42-7.67 ppm (multiplet) | Aromatic protons of the benzyl group | jcu.cz |
| ¹³C NMR: ~13.84 ppm | Terminal methyl (CH₃) carbon of the long alkyl chain | jcu.cz |
| ¹³C NMR: ~49.48 ppm | N-dimethyl (N-(CH₃)₂) carbons | jcu.cz |
| ¹³C NMR: ~67.12 ppm | Benzyl (Ar-CH₂-N) methylene carbon | jcu.cz |
| ¹³C NMR: ~127-133 ppm | Aromatic carbons of the benzyl group | jcu.cz |
Development of Novel Sensor Technologies for Environmental Monitoring
While chromatographic methods are highly reliable, they can be time-consuming and require expensive instrumentation. in-part.com This has driven research into novel sensor technologies for the rapid and on-site detection of QACs in environmental samples.
Optical Nanosensors : Recent developments include optical sensors based on single-walled carbon nanotubes (SWCNTs). in-part.comresearchgate.net These nanosensors exhibit fluorescence in the near-infrared spectrum. When QACs are present, they interact with the surface of the nanotubes, causing a change in the fluorescence signal. researchgate.net This technology holds promise for real-time, continuous monitoring systems in complex biological and environmental media. in-part.comresearchgate.net
Electrochemical Biosensors : Another approach involves the development of electrochemical biosensors. For example, sensors based on the inhibition of the enzyme cholinesterase have been designed to detect certain QACs. nih.gov The presence of these biocides inhibits the enzyme's activity, which can be measured as a change in an electrical signal. These biosensors offer a sensitive and relatively low-cost tool for detecting QACs in water samples. nih.gov
| Sensor Type | Principle of Detection | Advantages | Source(s) |
| Optical Nanosensor | Modulation of near-infrared fluorescence of single-walled carbon nanotubes upon analyte interaction. | High sensitivity, potential for real-time and wireless monitoring. | in-part.comresearchgate.net |
| Electrochemical Biosensor | Inhibition of cholinesterase enzyme activity by QACs, leading to a measurable change in electrochemical signal. | High sensitivity, relatively low cost, simple to use. | nih.gov |
Challenges in Comprehensive Quaternary Ammonium Compound Analysis in Complex Environmental Matrices
The analysis of this compound in complex environmental samples like soil, sediment, wastewater, and sludge presents significant analytical challenges. magtech.com.cnnih.gov
Matrix Effects : This is one of the most significant hurdles, particularly for methods using mass spectrometry. chromatographyonline.comresearchgate.net The "matrix" refers to all other components in the sample besides the analyte of interest. These co-extracted components can interfere with the ionization process in the MS source, either suppressing or enhancing the signal of the target analyte. researchgate.net This can lead to inaccurate quantification, with wastewater influents showing signal suppression of over 97% in some cases. researchgate.net
Adsorption and Sample Preparation : QACs are cationic surfactants and have a strong tendency to adsorb onto surfaces, including glassware, equipment, and particulate matter in the sample (like sediment and sludge). plos.orgnih.gov This can lead to significant loss of the analyte during sample collection, storage, and preparation, resulting in an underestimation of its true concentration. plos.orgnih.gov Developing effective extraction procedures that can efficiently desorb the QACs from the matrix without introducing other interfering substances is a critical challenge.
Homologue Complexity : Commercial QAC products are often complex mixtures of homologues with different alkyl chain lengths. atamanchemicals.com Chromatographic methods must be able to separate these individual components, which can be difficult due to their similar chemical properties. plos.org
Lack of Certified Reference Materials : The absence of certified reference materials for QACs in complex matrices like soil or sludge makes method validation and quality control more difficult, hindering the ability to ensure the accuracy and comparability of data between different laboratories.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Molecular Structure and Reactivity
Quantum chemical calculations are employed to elucidate the electronic structure, geometry, and reactivity of Dodecyl(ethylbenzyl)dimethylammonium chloride. These ab initio and density functional theory (DFT) methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic properties.
Detailed research findings from studies on structurally similar quaternary ammonium (B1175870) compounds, such as dodecyltrimethylammonium, reveal key insights applicable to this compound. researchgate.net For instance, calculations can determine the optimal three-dimensional geometry of the molecule, including bond lengths, bond angles, and dihedral angles. A crucial aspect of these calculations is the determination of the partial atomic charges. For cationic surfactants, the positive charge is not solely localized on the nitrogen atom but is distributed across the entire headgroup and even extends to the first few carbon atoms of the alkyl tail. researchgate.net This charge delocalization is critical for understanding the molecule's interaction with negatively charged surfaces and its solubility characteristics. researchgate.net
Quantum chemical methods can also predict various reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental outputs. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Other calculated properties include the electrostatic potential mapped onto the electron density surface, which visually represents the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack.
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| Energy of HOMO | -8.2 eV | Relates to the ability to donate an electron. |
| Energy of LUMO | 1.5 eV | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | 9.7 eV | Indicates chemical stability and reactivity. |
| Dipole Moment | 12.5 D | Measures the overall polarity of the molecule. |
| Partial Charge on N Atom | -0.20 |e| | Shows charge distribution; note that neighboring atoms carry positive charges. |
Molecular Dynamics Simulations for Understanding Interfacial Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For surfactants like this compound, MD is invaluable for understanding its behavior at interfaces, such as the air-water or oil-water interface, and its interaction with biological membranes. rsc.org
In a typical MD simulation, the system (e.g., surfactant molecules in water) is modeled in a simulation box with periodic boundary conditions. nih.gov The forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to simulate the trajectory of each atom. rsc.org These simulations can be performed at different concentrations and temperatures to observe phenomena like micelle formation, adsorption at interfaces, and the disruption of lipid bilayers. rsc.orgrsc.org
Research on similar quaternary ammonium surfactants shows that at low concentrations, the molecules exist as monomers in the bulk solution and adsorb at the air-water interface, orienting themselves with the hydrophobic dodecyl and ethylbenzyl groups towards the air and the charged dimethylammonium headgroup towards the water. mdpi.com As the concentration increases, they self-assemble into aggregates like micelles. MD simulations can provide detailed information on the structure of these aggregates, the orientation of the surfactant molecules, and the distribution of water and counter-ions (chloride) around them. rsc.orgscilit.com When interacting with a model cell membrane (e.g., a dipalmitoylphosphatidylcholine bilayer), simulations reveal how the surfactant monomers or clusters insert into the membrane, causing structural perturbations and altering its properties, which is key to their antimicrobial mechanism. rsc.org
| Simulation Parameter/Output | Typical Value/Description | Information Gained |
|---|---|---|
| Simulation Time | 100 - 500 ns | Allows observation of dynamic processes like self-assembly. |
| Force Field | CHARMM, GROMOS, AMBER | Defines the potential energy and forces between atoms. |
| Density Profile | Plot of component density vs. position | Shows the arrangement of surfactant, water, and ions at an interface. |
| Order Parameter (SCD) | Value between -0.5 and 1 | Measures the conformational order of the alkyl chains in a membrane or micelle. |
| Radial Distribution Function (g(r)) | Plot of particle probability vs. distance | Describes the local structure and solvation shells around specific atoms. |
Structure-Activity Relationship (SAR) Modeling for Predicting Functional Properties
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or a physical property. japsonline.com For this compound, QSAR modeling is particularly useful for predicting its functional properties, such as antimicrobial efficacy against various microorganisms. researchgate.net
The development of a QSAR model involves several steps. First, a dataset of structurally related compounds with measured activity (e.g., minimum inhibitory concentration, MIC) is compiled. japsonline.com For each compound, a set of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (e.g., logP, molecular weight), topological indices (describing atomic connectivity), and quantum chemical parameters. japsonline.com
| Descriptor Type | Example Descriptor | Relationship to Antimicrobial Activity (General Trend) |
|---|---|---|
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Activity often increases with LogP up to a certain point (cutoff effect). |
| Constitutional | Molecular Weight (MW) | Correlates with molecular size and often with hydrophobicity. |
| Topological | Wiener Index | Relates to molecular branching and compactness. |
| Geometric | Solvent Accessible Surface Area (SASA) | Describes the molecular surface available for interaction. |
| Quantum Chemical | Charge on Nitrogen Atom | Important for electrostatic interaction with negatively charged cell membranes. nih.gov |
Predictive Modeling of Environmental Fate Parameters
Predictive models are essential for assessing the environmental fate of chemicals like this compound, estimating how they partition between different environmental compartments (air, water, soil, sediment) and how they degrade over time. researchgate.net These models are crucial for environmental risk assessment, especially when experimental data is limited.
Environmental fate models can range from simple fugacity-based models to more complex multimedia compartmental models. researchgate.netmdpi.com These models use the chemical's physical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient) as inputs to predict its distribution and persistence. For instance, multimedia models like ChemCAN or GREAT-ER divide the environment into interconnected compartments and use mass balance equations to calculate the predicted environmental concentrations (PECs) in each medium. researchgate.net
Key environmental fate parameters predicted by these models include:
Biodegradation half-life: The time it takes for half of the chemical to be broken down by microorganisms.
Adsorption/desorption coefficients (e.g., Koc): These describe the tendency of the chemical to bind to soil and sediment organic carbon. As a cationic surfactant, this compound is expected to strongly adsorb to negatively charged particles in soil and sediment.
Bioaccumulation Factor (BCF): This indicates the potential for the chemical to accumulate in aquatic organisms.
Machine learning and QSAR-like approaches are also used to build predictive models for specific fate properties, such as biodegradability, by correlating molecular structure with experimental fate data. nih.govnih.gov These in silico tools help to prioritize chemicals for further testing and to manage their environmental impact. nih.gov
| Environmental Fate Parameter | Description | Modeling Approach |
|---|---|---|
| Persistence (e.g., Half-life in water/soil) | Time required for 50% of the substance to degrade. | Biodegradation QSARs; Multimedia Fate Models. |
| Mobility (Koc) | Tendency to adsorb to organic carbon in soil/sediment. | QSAR models based on LogP or other descriptors. |
| Bioaccumulation (BCF) | Accumulation in organisms relative to the surrounding environment. | QSAR models based on LogP. |
| Environmental Distribution | Predicted concentration in air, water, soil, and sediment. | Multimedia Compartmental Models (e.g., Fugacity models). mdpi.com |
Future Research Directions and Unaddressed Academic Challenges
Elucidating Complex Environmental Transformation Pathways and Product Fate
While primary degradation pathways like N-dealkylation have been proposed, a comprehensive understanding of the complete environmental transformation of this compound is lacking. nih.govnih.gov Future research must focus on identifying the full spectrum of intermediate degradation products and their respective toxicities and persistence. researchgate.net The significant discrepancy between rapid degradation in some laboratory tests and observed stability in soil and aquatic metabolism studies highlights the need for more environmentally realistic test conditions to accurately determine its ultimate fate, whether it be complete mineralization to carbon dioxide and water or the formation of persistent residues. regulations.govnih.govgov.bc.ca
Development of Sustainable Synthesis and Application Strategies
The conventional synthesis of QACs often relies on processes that are energy-intensive or involve toxic reagents. rsc.org A key academic challenge is the development of "green" synthesis routes. This includes exploring the use of renewable, bio-based starting materials and designing novel QACs with intentionally cleavable bonds (e.g., ester or carbonate linkages) that facilitate faster biodegradation after use, thereby reducing their environmental persistence. rsc.orgjst.go.jp
Long-Term Environmental Monitoring and Advanced Predictive Modeling of Compound Dynamics
The increased use of QACs necessitates comprehensive, long-term monitoring programs to track their concentrations in various environmental compartments, including surface water, sediment, and soils amended with biosolids. jst.go.jpnih.gov Concurrently, there is a need for the development and validation of advanced predictive models. These models should be capable of simulating the compound's transport, partitioning, and fate, particularly its strong interaction with solids, to better predict potential areas of accumulation and exposure in the environment. regulations.govlbl.gov
Exploration of Novel Non-Biocidal Applications and Functional Enhancements
Beyond its primary role as a biocide, the inherent properties of Dodecyl(ethylbenzyl)dimethylammonium chloride as a cationic surfactant make it effective as an antistatic agent, emulsifier, corrosion inhibitor, and phase transfer catalyst. atamanchemicals.comthfine.comwhamine.com Future research could focus on optimizing its molecular structure to enhance these non-biocidal functions. This could lead to the development of specialized, high-performance additives for industrial processes or the creation of novel materials with multifunctional capabilities, expanding its application profile beyond microbial control. researchgate.net
Q & A
Q. What are the key structural and functional characteristics of dodecyl(ethylbenzyl)dimethylammonium chloride in antimicrobial applications?
Methodological Answer: The compound is a quaternary ammonium salt (QAC) with a systematic IUPAC name of This compound and CAS No. 27479-28-3 . Its structure includes a hydrophobic dodecyl chain, a benzyl group with an ethyl substituent, and two methyl groups attached to a central nitrogen atom, enabling surfactant and antimicrobial activity. Functional roles include:
- Antimicrobial action : Disruption of microbial cell membranes via electrostatic interactions with negatively charged phospholipids .
- Antistatic properties : Neutralization of static charges on surfaces .
- Surfactant activity : Reduction of surface tension in aqueous solutions, aiding in biofilm disruption .
Q. What analytical methods are recommended for quantifying this compound in complex matrices?
Methodological Answer: Standardized protocols involve:
- High-Performance Liquid Chromatography (HPLC) : Paired with mass spectrometry (LC-MS) for high sensitivity in biological or environmental samples .
- Ion-Pair Chromatography : Use of ion-pairing agents (e.g., sodium hexanesulfonate) to separate QACs from interfering substances .
- Titration Methods : Potentiometric titration with sodium tetraphenylborate for bulk quantification in synthesized products .
| Method | Detection Limit | Key Applications | Reference |
|---|---|---|---|
| LC-MS | 0.1 µg/L | Environmental water analysis | |
| Ion-Pair HPLC | 1.0 µg/L | Biomedical formulations | |
| Potentiometric | 0.5% (w/w) | Quality control in synthesis |
Advanced Research Questions
Q. How can researchers optimize experimental designs for studying the cytotoxicity of this compound?
Methodological Answer: Advanced studies should integrate:
- Dose-Response Modeling : Use in vitro assays (e.g., MTT or resazurin) on human cell lines (e.g., HepG2) to establish EC₅₀ values .
- Mixture Toxicity Analysis : Evaluate synergistic effects with other QACs (e.g., didecyldimethylammonium chloride) using factorial design .
- Marine Ecotoxicology : Follow OECD guidelines for acute toxicity tests on Daphnia magna or algae, with LC₅₀ calculations .
Q. What strategies improve the stability of this compound in aqueous formulations?
Methodological Answer: Stability challenges arise from hydrolysis and photodegradation. Mitigation approaches include:
Q. How does this compound interact with nanoparticles in composite materials?
Methodological Answer: The compound enhances nanoparticle dispersion and functionalization:
- Surface Modification : Adsorb onto ZnO or TiO₂ nanoparticles via electrostatic binding to improve antimicrobial coatings .
- Stability Testing : Use dynamic light scattering (DLS) to monitor aggregation kinetics under varying ionic strengths .
- Synergistic Activity : Combine with polysaccharides (e.g., chitosan) to boost biofilm inhibition in biomedical materials .
Q. What advanced statistical models are suitable for optimizing synthesis parameters?
Methodological Answer:
- Response Surface Methodology (RSM) : Apply Central Composite Design (CCD) to optimize variables like temperature, molar ratios, and reaction time .
- Machine Learning : Train models on historical synthesis data to predict yield and purity .
| Variable | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 60–80°C | Positive correlation | |
| Molar Ratio (QAC:Substrate) | 1:1.2 | Maximizes purity | |
| Reaction Time | 4–6 hours | Plateau after 5 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
